3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . These receptors play a crucial role in cell proliferation and survival, making them key targets in cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting the tyrosine kinases of VEGFR-2 and EGFR . This inhibition disrupts the signaling pathways that promote cell growth and division, thereby exerting an anticancer effect .
Biochemical Pathways
The compound affects the VEGFR-2 and EGFR pathways, which are involved in cell proliferation, survival, and angiogenesis . By inhibiting these pathways, this compound can prevent tumor growth and metastasis .
Pharmacokinetics
These compounds are designed to improve selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It has shown significant anticancer activities against various human tumor cell lines, including HepG2, A549, MCF-7, and HCT-116 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the design and synthesis of thiazolidine-2,4-dione derivatives often consider factors such as atom economy, cleaner reaction profile, and catalyst recovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione typically involves the reaction of isopropylamine, o-toluidine, and thiazolidine-2,4-dione under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid (p-TSA) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of green chemistry principles, such as employing deep eutectic solvents, can also enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-(p-tolylamino)thiazolidine-2,4-dione
- 5-(4-Chlorobenzylidene)-3-m-tolyl thiazolidine-2,4-dione
- 5-(3-Hydroxybenzylidene)-3-m-tolyl thiazolidine-2,4-dione
Uniqueness
3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropyl and o-tolylamino groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(2-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-7-5-4-6-9(10)3/h4-8,11,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWXSPNBNZNKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.